molecular formula C14H9F3O3 B3041946 2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid CAS No. 43029-72-7

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid

Cat. No.: B3041946
CAS No.: 43029-72-7
M. Wt: 282.21 g/mol
InChI Key: ZDMKAROYJIWVLD-UHFFFAOYSA-N
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Description

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid is an organic compound with the molecular formula C8H5F3O3. It is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant stability and reactivity to the molecule. This compound is often used in various scientific research applications, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides typically react via an SN2 pathway, and 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .

Molecular Mechanism

It is known that the compound can undergo free radical reactions . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then the compound reacts with NBS to form a brominated compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid can be synthesized through several methods. One common method involves the reaction of 2-hydroxybenzoic acid with trifluoromethylphenol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its stability and reactivity make it particularly valuable in various research and industrial applications .

Biological Activity

2-Hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid, commonly referred to as a derivative of salicylic acid, is a compound that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C15H12F3O3, and it features a hydroxyl group (-OH) and a carboxylic acid (-COOH) that contribute to its acidity and potential interactions with biological targets. The presence of the trifluoromethyl group (-CF3) is significant as it can influence the compound's lipophilicity and bioactivity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antifungal properties. For instance, derivatives containing the trifluoromethyl group have been assessed for their activity against various fungi, with some derivatives demonstrating significant inhibition against strains like Candida albicans and Aspergillus niger .
  • Anti-inflammatory Properties : Salicylic acid derivatives are often investigated for their anti-inflammatory effects. The incorporation of the trifluoromethyl group may enhance these properties, making them effective in treating conditions such as arthritis or other inflammatory diseases.

Case Studies

  • Antifungal Evaluation : In a study examining salicylanilide esters, the activity of compounds similar to this compound was evaluated against various fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antifungal agents like fluconazole, suggesting enhanced efficacy .
  • Structure-Activity Relationship (SAR) : Research on related compounds has revealed that the presence of the trifluoromethyl group significantly impacts biological activity. For example, modifications in the position of substituents on the aromatic ring were correlated with changes in potency against specific biological targets .

Data Tables

Biological Activity Compound MIC (µM) Target Organism
AntifungalThis compound1.95 - 500Candida krusei
AntifungalSalicylanilide Derivative< 250Aspergillus fumigatus
Anti-inflammatorySalicylic Acid DerivativeN/AInflammatory models

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Membrane Interaction : The lipophilic nature conferred by the trifluoromethyl group may enhance membrane permeability, allowing for better interaction with cellular targets.

Properties

IUPAC Name

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)13(19)20/h1-7,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMKAROYJIWVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Bromo-2-hydroxy-benzoic acid (5 g, 23.04 mmol) was reacted with 4-trifluoromethyl phenyl boronic acid (6.56 g, 34.5 mmol) as desribed in general procedure D. The crude product was then was then purified by silica gel column chromatography (ethyl acetate:hexanes from 20:80 to 60:40) to afford 4.5 g of the 4-hydroxy-4′-trifluoromethyl-biphenyl-3-carboxylic acid as a white solid.
Quantity
5 g
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6.56 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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